molecular formula C11H12N2 B15071336 2-(Isoquinolin-4-yl)ethanamine

2-(Isoquinolin-4-yl)ethanamine

Cat. No.: B15071336
M. Wt: 172.23 g/mol
InChI Key: DZXFHIOEPYZLOF-UHFFFAOYSA-N
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Description

2-(Isoquinolin-4-yl)ethanamine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. This compound has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . Isoquinolines are known for their wide range of biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-4-yl)ethanamine can be achieved through several methods. One common method involves the reaction of isoquinoline with ethylamine under specific conditions. Another approach is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired products .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

2-(Isoquinolin-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoquinoline compounds inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-4-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-isoquinolin-4-ylethanamine

InChI

InChI=1S/C11H12N2/c12-6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5-6,12H2

InChI Key

DZXFHIOEPYZLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCN

Origin of Product

United States

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